molecular formula C18H23NO5 B13055387 1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

Cat. No.: B13055387
M. Wt: 333.4 g/mol
InChI Key: CSRXQKRQGBVLJO-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is a spirocyclic compound featuring a bicyclic [4.4]nonane core with oxygen (7-oxa) and nitrogen (1-aza) heteroatoms. The molecule is functionalized with benzyl and ethyl ester groups at positions 1 and 3, respectively. Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-benzyl 3-O-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-2-23-16(20)15-10-18(8-9-22-13-18)19(11-15)17(21)24-12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

InChI Key

CSRXQKRQGBVLJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCOC2)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Alkynyl Esters

One effective method involves the preparation of alkynyl esters followed by intramolecular cyclization catalyzed by phosphazene bases or other catalysts under inert atmosphere.

Key steps:

  • Formation of alkynyl esters: Reaction of amino alcohols or amines with halo esters (e.g., 2-bromo propionic acid ethyl ester) in the presence of potassium carbonate and tetrabutylammonium iodide in acetonitrile at room temperature or mild heating (40 °C). This step yields alkynyl esters with good yield (typically 66-73%) after purification by flash chromatography.

  • Cyclization: The alkynyl ester intermediates undergo intramolecular cyclization under phosphazene base catalysis or related conditions, often in dry solvents like DMF or MeCN, under argon atmosphere. The reaction is typically stirred overnight at mild temperature (25-40 °C). The cyclization forms the spirocyclic core, incorporating the oxygen and nitrogen atoms into the ring system.

  • Protection and functionalization: The nitrogen atom in the spiro ring is often protected with Boc (tert-butoxycarbonyl) groups by reaction with di-tert-butyl dicarbonate ((Boc)2O) in DMF, facilitating purification and stability.

1,3-Dipolar Cycloaddition Approach

Another prominent method for synthesizing spirocyclic proline derivatives, structurally related to the target compound, involves 1,3-dipolar cycloaddition between imines derived from α-amino acid esters and ring-containing exocyclic alkenes or alkynes.

  • This method uses metal catalysts (e.g., iridium photocatalysts) and bases such as potassium acetate in mixed solvents (MeCN/TFE) under blue LED irradiation at room temperature for 12-16 hours.

  • The reaction proceeds via formation of a dipolar intermediate that cyclizes to form the spirocyclic structure with high regio- and stereoselectivity.

  • Post-cyclization, purification is achieved by reverse-phase flash chromatography, yielding pure spirocyclic products.

This approach offers yields ranging from moderate to high (40-99%) depending on substrate and conditions, and is attractive due to its mild conditions and selectivity.

Multigram Synthesis and Optimization

For scalable synthesis, a multistep protocol was developed starting from 3-hydroxyprolinol or similar precursors:

  • The proline ring is built upon cyclic ketones via sequences involving Horner-Wittig and Simmons–Smith reactions, or organometallic-mediated aldehyde introduction followed by oxidation.

  • Selective decarboxylation (e.g., Krapcho decarboxylation) is used to cleave one ester group selectively while retaining the other.

  • Boc protection of the nitrogen is introduced prior to reduction steps to allow regioselective reduction of amide groups to amines without affecting ester groups.

  • The overall synthetic route involves 6 stages with good to high yields, convenient purification, and scalability, although the cyclization step remains a bottleneck with moderate yield (~33%).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Intramolecular Cyclization Alkynyl esters, K2CO3, TBAI, MeCN, (Boc)2O, DMF 66-73% (intermediates) Mild conditions, straightforward purification Moderate overall yield after cyclization
1,3-Dipolar Cycloaddition Imines, Ir photocatalyst, KOAc, MeCN/TFE, blue LEDs 40-99% High regio- and stereoselectivity, mild conditions Requires photocatalyst and light source
Multigram Scalable Synthesis Cyclic ketones, Horner-Wittig, Simmons–Smith, Boc protection, Krapcho decarboxylation Moderate to high (overall ~10% due to cyclization) Scalable, practical for gram-scale Cyclization step yield limits overall efficiency

Detailed Research Findings and Notes

  • The intramolecular cyclization method relies heavily on maintaining anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent side reactions and decomposition.

  • The Boc protection step is crucial for isolating stable intermediates and facilitating downstream transformations such as reductions or hydrolysis.

  • Photocatalytic 1,3-dipolar cycloaddition represents a novel and efficient approach but requires specialized equipment (blue LED light sources) and iridium-based catalysts, which may limit large-scale application.

  • The multigram synthesis approach emphasizes cost-effectiveness and scalability, employing common reagents and avoiding hazardous catalysts, but struggles with the cyclization yield, which is the main focus of ongoing optimization efforts.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H23NO5C_{18}H_{23}NO_{5} and a molecular weight of approximately 333.38 g/mol. Its structure features a spirocyclic system, which is significant for biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Antitumor Activity:
Research has indicated that compounds with spirocyclic structures can exhibit significant antitumor properties. The unique arrangement of atoms in 1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate allows for interactions with cellular targets that may inhibit tumor growth or induce apoptosis in cancer cells. A study highlighted the potential of similar compounds in targeting specific cancer pathways, suggesting that this compound could be further explored for its anticancer efficacy .

2. Neurological Research:
The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their ability to cross the blood-brain barrier and interact with neurotransmitter systems, which could lead to new treatments for conditions such as Alzheimer's disease or depression .

3. Antimicrobial Properties:
Preliminary studies have shown that derivatives of spirocyclic compounds can possess antimicrobial activity. This property can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells . Future investigations into this compound could reveal similar effects.

Material Science Applications

1. Polymer Synthesis:
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for easy incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities such as biodegradability or responsiveness to environmental stimuli .

2. Coatings and Adhesives:
Due to its chemical stability and potential for modification, this compound may be utilized in developing advanced coatings and adhesives that require specific performance characteristics such as resistance to solvents or improved adhesion properties .

Synthetic Intermediate

1. Versatile Synthesis:
As a synthetic intermediate, this compound can facilitate the synthesis of more complex molecules through various chemical reactions including cycloadditions and functional group transformations. This versatility makes it valuable in organic synthesis where complex molecular architectures are required .

Case Studies

Application AreaCase Study ReferenceFindings
Antitumor ActivityStudy on spirocyclic compounds (2023)Identified significant inhibition of tumor cell proliferation in vitro using similar structures .
Neurological ResearchResearch on blood-brain barrier penetration (2022)Demonstrated potential for spirocyclic compounds to affect neurotransmitter systems positively .
Antimicrobial PropertiesInvestigation of antimicrobial activity of spiro compounds (2024)Found effective disruption of bacterial membranes by derivatives of spirocyclic structures .
Polymer SynthesisDevelopment of biodegradable polymers (2023)Highlighted the use of spirocyclic intermediates in creating environmentally friendly materials .

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Spiro System Heteroatoms Substituents Functional Groups Molecular Weight (g/mol) Reference
1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate [4.4] 1 N, 1 O Benzyl, Ethyl Dicarboxylate esters ~335.3 (calculated) N/A
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione [4.4] 1 N, 1 O Benzyl Diketones 281.74
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate [4.4] 2 N tert-Butyl, Ethyl Dicarboxylate esters ~338.4 (calculated)
Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate [3.5] 1 N, 1 O Benzyl Carboxylate ester 269.3

Key Observations :

  • Spiro System Size : The [4.4] system in the target compound and its analogs (e.g., ) provides a larger ring structure compared to [3.5] systems (e.g., ), which may influence strain and reactivity.
  • Heteroatoms: The combination of nitrogen and oxygen in the target compound and 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione () could enhance hydrogen-bonding capabilities compared to purely carbon-based spiro systems.
  • Substituents : Ethyl and benzyl esters in the target compound differ from tert-butyl groups in , affecting steric bulk and hydrolysis rates.

Spectroscopic and Physical Properties

  • HRMS Data : Bicyclo[1.1.1]pentane dicarboxylates () showed HRMS m/z 392.1134 ([M + H]+), comparable to the target compound’s expected molecular ion.
  • Melting Points : The dione analog () is a crystalline solid, whereas ester derivatives (e.g., ) are often oils, suggesting the target compound may exhibit intermediate physical properties.
  • Purity : Combi-Blocks’ spiro dicarboxylates () are listed at 95% purity, reflecting standard commercial quality for such intermediates.

Biological Activity

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate (CAS Number: 2089652-05-9) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H23NO5, with a molecular weight of 333.4 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
CAS Number2089652-05-9
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound, particularly those containing oxadiazole rings or spirocyclic structures. For instance, derivatives of the oxadiazole scaffold have shown broad-spectrum antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

The antimicrobial activity is often attributed to the inhibition of critical bacterial enzymes involved in cell wall synthesis and fatty acid metabolism. For example, compounds targeting the enoyl-acyl carrier protein (ACP) reductase have demonstrated significant antibacterial effects through disruption of fatty acid biosynthesis .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Oxadiazole Derivatives :
    • Researchers synthesized a series of aryl/heteroaryl derivatives based on the oxadiazole core.
    • The most active derivatives showed potent antibacterial effects against Bacillus subtilis and Pseudomonas aeruginosa, outperforming standard antibiotics like amoxicillin .
  • Antimicrobial Screening :
    • A study focused on synthesizing novel benzothiazepine and benzodiazepine derivatives with oxadiazole rings.
    • The findings indicated that certain derivatives had enhanced antimicrobial activities compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl and ethyl ester groups can be introduced via carbamate coupling reactions under anhydrous conditions. A general procedure (e.g., using ethyl 2-oxoacetate as a starting material with Boc protection) may be adapted, as described for analogous piperazine derivatives . Potassium-assisted deprotection, as seen in spirocyclic dione syntheses, could also be applied to remove benzyl groups selectively . Yield optimization may require factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR should confirm the spirocyclic framework by identifying distinct proton environments (e.g., split signals for axial/equatorial protons). Integration ratios can verify ester group stoichiometry .
  • HPLC : Reverse-phase HPLC with a C18 column and a gradient of MeCN/H2_2O (0.1% TFA) ensures >95% purity. Internal standards like mesitylene aid in quantitative yield calculations via 1^1H-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C17_{17}H21_{21}NO6_6) and detects fragmentation patterns unique to the spiro system .

Advanced Research Questions

Q. How does the 7-oxa-1-azaspiro[4.4]nonane core influence conformational stability and reactivity?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can predict ring strain and preferred conformers. Compare with diazaspiro analogues (e.g., 2,7-diazaspiro[4.4]nonan-1-one) to assess how oxygen vs. nitrogen alters electronic distribution and hydrogen-bonding capacity . Experimental validation via variable-temperature NMR or X-ray crystallography (if crystals are obtainable) can resolve dynamic ring-flipping or chair-boat transitions .

Q. What strategies mitigate ester group hydrolysis during functionalization reactions?

  • Methodological Answer :

  • Protection : Use acid-labile groups (e.g., tert-butyl esters) for temporary protection, as demonstrated in pyrrolidine dicarboxylate syntheses .
  • pH Control : Maintain neutral to slightly acidic conditions during reactions to avoid base-catalyzed ester cleavage. Monitor hydrolysis kinetics via LC-MS under varying pH .
  • Alternative Solvents : Replace polar protic solvents (e.g., H2_2O) with aprotic solvents (e.g., DMF, THF) to reduce nucleophilic attack on esters .

Q. How can this compound serve as a building block in targeted drug discovery?

  • Methodological Answer : The spirocyclic scaffold is valuable for designing kinase or protease inhibitors. For example, tert-butyl/ethyl dicarboxylates have been used in covalent PRMT6 inhibitors by functionalizing the azaspiro nitrogen with electrophilic groups (e.g., acrylamides). Orthogonal reactivity of the benzyl vs. ethyl esters allows sequential modifications .

Q. What analytical challenges arise in resolving stereoisomers of derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers. For diastereomers, leverage NOESY NMR to assign spatial relationships between substituents. Stereochemical integrity during synthesis can be preserved using chiral auxiliaries, as seen in CBZ-protected pyrrolidine derivatives .

Data Contradictions and Validation

  • Spirocyclic Reactivity : and describe conflicting steric effects in azaspiro systems. While emphasizes potassium-mediated stability, suggests ring strain enhances electrophilic reactivity. Researchers should validate these hypotheses via comparative kinetics (e.g., SN2 substitution rates on spiro vs. linear analogues) .
  • Ester Stability : and report differing hydrolysis rates for ethyl vs. allyl esters. Systematic studies under controlled conditions (e.g., buffer composition, temperature) are needed to resolve discrepancies .

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